molecular formula C8H14N2O B1314620 1-(2-Hydroxyethyl)piperidine-4-carbonitrile CAS No. 21168-73-0

1-(2-Hydroxyethyl)piperidine-4-carbonitrile

Cat. No. B1314620
CAS RN: 21168-73-0
M. Wt: 154.21 g/mol
InChI Key: GDPPKOWXZGFJLI-UHFFFAOYSA-N
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Description

“1-(2-Hydroxyethyl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 . It has been used as the base quencher to determine the efficiency of the decomposition of photoacid generators .


Molecular Structure Analysis

The InChI code for “1-(2-Hydroxyethyl)piperidine-4-carbonitrile” is 1S/C8H14N2O/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-6H2 .

Scientific Research Applications

  • Summary of Application : This compound is used in the solvothermal reaction with metallic sodium as the first step towards nitrogen-doped graphenic foam synthesis . These 3-dimensional nitrogen-doped graphenic materials could potentially be used as oxygen reduction catalysts in membrane fuel cells .
  • Methods of Application : A mixture of 0.17 mol of 1-(2-Hydroxyethyl)piperidine was put into contact with a certain amount of metallic sodium under an inert atmosphere (nitrogen) in a 0.5 L Parr autoclave .
  • Results or Outcomes : The solvothermal process resulted in the early formation of dihydrogen, as well as carbon oxides, methane, and ammonia, in addition to fragments of ethylpiperidine alkoxide . XRD measurements evidenced the formation of sodium-based compounds, e.g., hydride, carbonate, hydroxide, and cyanide . Raman spectroscopy revealed the significant presence of large aromatic molecules as well as an sp2 carbon network, an early precursor of graphene .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin. It may also cause skin irritation, serious eye damage, and respiratory irritation .

properties

IUPAC Name

1-(2-hydroxyethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPPKOWXZGFJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550515
Record name 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)piperidine-4-carbonitrile

CAS RN

21168-73-0
Record name 1-(2-Hydroxyethyl)-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21168-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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